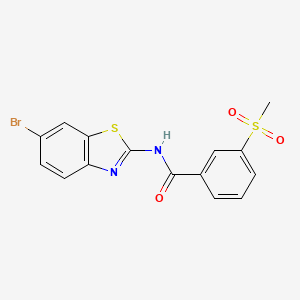

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide

Description

Properties

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11BrN2O3S2/c1-23(20,21)11-4-2-3-9(7-11)14(19)18-15-17-12-6-5-10(16)8-13(12)22-15/h2-8H,1H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLXYMWQVPALBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11BrN2O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide typically involves the following steps:

Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the reaction of 2-aminobenzenethiol with bromine to introduce the bromine atom at the 6th position.

Attachment of the Benzamide Moiety: The benzamide moiety is introduced by reacting the brominated benzothiazole with 3-methanesulfonylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols or amines.

Coupling Reactions: The benzamide moiety can participate in coupling reactions to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.

Oxidation Products: Sulfoxides and sulfones are the major products of oxidation reactions.

Reduction Products: Thiols and amines are the primary products of reduction reactions.

Scientific Research Applications

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis by activating specific caspases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s activity and physicochemical properties can be inferred by comparing it to structurally related benzothiazole derivatives (Table 1):

Table 1 : Structural and activity comparison of the target compound with analogs.

Key Observations :

Substituent Impact on Antimicrobial Activity :

- Electron-withdrawing groups (e.g., nitro, bromo) enhance antimicrobial potency by improving DNA gyrase binding. For example, BTC-r (6-nitro) showed broad-spectrum activity, while BTC-j (6-methoxy) exhibited low MIC values (3.125 µg/mL against E. coli) .

- Methanesulfonyl groups (as in the target compound) may enhance solubility and target affinity compared to methyl or chloro substituents .

Role of Benzamide Modifications :

- Pyridine-containing acetamide derivatives (BTC-j, BTC-r) demonstrate improved activity due to π-π stacking and hydrogen bonding with DNA gyrase .

- The target’s 3-methanesulfonylbenzamide group likely enhances electrostatic interactions with bacterial enzymes, similar to sulfonamide-containing antibiotics .

For comparison, 2-chloro-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)benzamide has a LogP of 5.07, suggesting moderate lipophilicity .

Research Findings and Mechanistic Insights

Antimicrobial Activity

- DNA Gyrase Inhibition: Benzothiazoles like BTC-j and BTC-r inhibit DNA gyrase (PDB: 3G75), a critical bacterial enzyme. Docking studies reveal that the benzothiazole core interacts with the enzyme’s ATP-binding pocket, while substituents like pyridine-3-ylamino enhance binding via hydrophobic and hydrogen-bonding interactions .

- MIC Trends : Methoxy and nitro substituents at the 6-position correlate with lower MIC values (e.g., 3.125 µg/mL for BTC-j against E. coli), suggesting that the target’s bromo group (larger, more lipophilic) may trade potency for improved tissue penetration .

Biological Activity

N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide is . The compound features a benzothiazole moiety substituted with a bromine atom and a methanesulfonyl group linked to a benzamide structure. The presence of these functional groups suggests potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds containing benzothiazole and sulfonamide groups exhibit diverse biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains.

- Anticancer Properties : Benzothiazole derivatives are often explored for their potential in cancer treatment, showing cytotoxic effects on cancer cell lines.

- Anti-inflammatory Effects : Some derivatives have demonstrated the ability to reduce inflammation in preclinical models.

Anticancer Activity

A study by Mavvaji et al. (2024) highlighted the anticancer properties of benzothiazole derivatives. They reported that compounds similar to N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Antimicrobial Properties

Research conducted by Bhoi et al. (2023) demonstrated that benzothiazole derivatives possess substantial antimicrobial activity. In vitro tests showed that N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide inhibited the growth of Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent.

Anti-inflammatory Effects

Nagesh et al. (2022) explored the anti-inflammatory properties of benzothiazole derivatives. Their findings suggested that compounds with similar structures could inhibit pro-inflammatory cytokines, providing a basis for further development as anti-inflammatory agents.

Comparative Table of Biological Activities

| Activity Type | Related Compounds | Effectiveness | Reference |

|---|---|---|---|

| Anticancer | Benzothiazole derivatives | Significant cytotoxicity | Mavvaji et al., 2024 |

| Antimicrobial | Various benzothiazole compounds | Inhibition of bacterial growth | Bhoi et al., 2023 |

| Anti-inflammatory | Benzothiazole derivatives | Reduced pro-inflammatory cytokines | Nagesh et al., 2022 |

Q & A

Basic: What are the optimal synthetic routes and reaction conditions for preparing N-(6-bromo-1,3-benzothiazol-2-yl)-3-methanesulfonylbenzamide?

Answer:

The synthesis typically involves coupling 6-bromo-1,3-benzothiazol-2-amine with 3-methanesulfonylbenzoyl chloride. Key steps include:

- Reagents : Use triethylamine as a base to neutralize HCl byproducts and dichloromethane (DCM) as the solvent .

- Conditions : Maintain temperatures between 0–25°C to control exothermic reactions. Post-reaction purification via column chromatography or recrystallization ensures high purity (>95%) .

- Yield Optimization : Excess acyl chloride (1.2–1.5 equivalents) and slow reagent addition improve yields (typically 60–75%) .

Basic: Which spectroscopic and analytical techniques are recommended for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the benzothiazole core and methanesulfonyl substituent. Key signals include aromatic protons (δ 7.2–8.5 ppm) and the sulfonyl group’s singlet (δ 3.1 ppm, CH₃) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 425.01 for C₁₅H₁₀BrN₂O₂S₂) .

- IR Spectroscopy : Peaks at 1650–1680 cm⁻¹ (amide C=O) and 1150–1180 cm⁻¹ (SO₂ symmetric/asymmetric stretching) .

Advanced: How can X-ray crystallography and SHELX software resolve structural ambiguities in this compound?

Answer:

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction data identifies bond lengths (e.g., C-Br: ~1.89 Å) and dihedral angles between benzothiazole and benzamide moieties .

- Refinement with SHELXL : Anisotropic displacement parameters refine thermal motion, while SHELXS solves phase problems for ambiguous electron density regions .

- Validation : Check for steric clashes (e.g., methanesulfonyl vs. bromine) using Mercury software. R-factor <5% ensures reliability .

Advanced: How to design experiments to study structure-activity relationships (SAR) for brominated benzothiazole derivatives?

Answer:

- Variable Substituents : Synthesize analogs with halogens (Cl, F) or electron-donating groups (e.g., -OCH₃) at the benzothiazole 6-position .

- Biological Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., kinase IC₅₀) to correlate substituent effects with activity .

- Computational Modeling : Compare frontier molecular orbitals (HOMO/LUMO) to predict reactivity and binding modes .

Methodological: What strategies mitigate low yields during amide bond formation in this compound’s synthesis?

Answer:

- Coupling Agents : Use HATU or EDCI/HOBt to activate the carboxylic acid, enhancing coupling efficiency .

- Solvent Optimization : Replace DCM with DMF for polar intermediates, improving solubility and reaction homogeneity .

- Byproduct Removal : Quench excess acyl chloride with aqueous NaHCO₃ and extract with ethyl acetate .

Advanced: What computational methods predict this compound’s reactivity and electronic properties?

Answer:

- DFT Calculations : Gaussian09 with B3LYP/6-311+G(d,p) basis set calculates electrostatic potential surfaces, highlighting nucleophilic (benzothiazole N) and electrophilic (methanesulfonyl S) sites .

- Molecular Docking : AutoDock Vina simulates binding to targets (e.g., EGFR kinase) using Lamarckian genetic algorithms .

- ADMET Prediction : SwissADME estimates logP (~3.2) and bioavailability (Lipinski rule compliance) .

Data Contradiction: How to address discrepancies in reported biological activity data across studies?

Answer:

- Assay Variability : Standardize protocols (e.g., fixed cell lines, incubation times) to minimize inter-lab variability .

- SAR Analysis : Compare substituent effects (e.g., bromine vs. methyl in benzothiazole) to explain divergent results .

- Meta-Analysis : Use RevMan to aggregate IC₅₀ values and identify outliers via funnel plots .

Advanced: What strategies optimize crystallinity for improved formulation in drug delivery studies?

Answer:

- Polymorph Screening : Use solvent evaporation (e.g., ethanol/water) to isolate stable Form I crystals .

- Co-Crystallization : Co-formers like succinic acid enhance solubility via hydrogen bonding with the amide group .

- DSC/TGA : Monitor melting points (~220°C) and decomposition profiles to select thermodynamically stable forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.